Glucosyringic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glucosyringic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Authored by: [Your Name/Organization]

Publication Date: November 19, 2025

Abstract

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound with potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction to this compound

This compound, chemically known as 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid, is a naturally occurring phenolic glycoside. It is a derivative of syringic acid, which is widely distributed in the plant kingdom.[1][2] As a member of the hydrolyzable tannins class, this compound is recognized for its potential biological activities, which are an area of growing research interest.[3] Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The following table summarizes the known botanical sources.

| Plant Species | Family | Plant Part | Reference |

| Acer pictum | Sapindaceae | - | [4] |

| Cladogynos orientalis | Euphorbiaceae | - | [4] |

| Foeniculum vulgare (Fennel) | Apiaceae | - | [3] |

Note: The specific plant part for Acer pictum and Cladogynos orientalis was not specified in the cited literature.

Syringic acid, the aglycone of this compound, is found in a broader range of sources, including olives, dates, spices, pumpkin, grapes, acai palm, honey, and red wine, suggesting that this compound may also be present in these or related species.[5]

Quantitative Analysis of this compound

Currently, there is limited publicly available quantitative data specifically for this compound across different natural sources. The concentration of phenolic compounds in plants can vary significantly based on factors such as species, growing conditions, time of harvest, and the specific plant part analyzed. For researchers aiming to quantify this compound, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) are recommended.

Experimental Protocols

General Methodology for Isolation and Purification

The isolation of this compound from plant material typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on standard methods for natural product isolation.[6][7][8]

4.1.1. Extraction

-

Preparation of Plant Material: The selected plant material (e.g., leaves, stems, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for extracting phenolic compounds.[9] The extraction can be performed at room temperature with agitation or under reflux (hot extraction) to improve efficiency.[7] The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

4.1.2. Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Solid-Phase Extraction (SPE): Alternatively, the crude extract can be fractionated using SPE. A C18 or other suitable sorbent is used to separate compounds based on their polarity. The column is loaded with the extract and eluted with a stepwise gradient of a solvent system (e.g., water-methanol or water-acetonitrile).

4.1.3. Chromatographic Purification

-

Column Chromatography (CC): The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Silica Gel CC: A gradient elution is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

Sephadex LH-20 CC: This is particularly effective for separating phenolic compounds. The column is typically eluted with methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing the target compound are further purified by preparative HPLC, often using a C18 column with a gradient of water and acetonitrile or methanol, to yield pure this compound.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Visual Workflow for Isolation

Caption: A generalized workflow for the isolation and identification of this compound from natural sources.

Biosynthesis of this compound

This compound is synthesized in plants via the shikimic acid pathway, which is the primary route for the biosynthesis of aromatic compounds.[1][2]

The Shikimic Acid Pathway

The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through several intermediates to produce chorismate. Chorismate is a key branch-point intermediate that leads to the formation of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is the precursor for a vast array of phenylpropanoids, including syringic acid.

Formation of Syringic Acid and Glycosylation

From phenylalanine, a series of enzymatic reactions involving deamination, hydroxylation, and methylation leads to the formation of syringic acid. The final step in the biosynthesis of this compound is the glycosylation of syringic acid. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the 4-hydroxyl group of syringic acid.

Visual Representation of the Biosynthetic Pathwaydot

References

- 1. Impact of foliar application of syringic acid on tomato (Solanum lycopersicum L.) under heavy metal stress-insights into nutrient uptake, redox homeostasis, oxidative stress, and antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound this compound (FDB012010) - FooDB [foodb.ca]

- 4. This compound | C15H20O10 | CID 10383888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

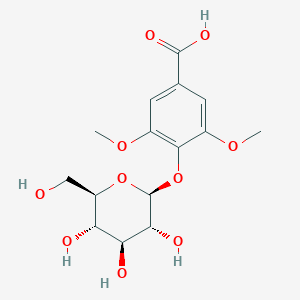

Chemical structure and properties of Glucosyringic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic compound found in various plant species, is a glycoside derivative of syringic acid. As a member of the hydrolyzable tannin class, it is characterized by a syringic acid core linked to a glucose molecule.[1] This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on the extensive research conducted on its aglycone, syringic acid, which provides valuable insights into the potential therapeutic applications of its glycosidic form.

Chemical Structure and Identification

This compound, systematically named 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, possesses a well-defined chemical structure.[2] Its core is composed of a benzoic acid molecule substituted with two methoxy groups and a glycosidic bond at the fourth phenolic hydroxyl group, connecting it to a β-D-glucopyranosyl moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | [2] |

| CAS Number | 33228-65-8 | [2] |

| Molecular Formula | C₁₅H₂₀O₁₀ | [2] |

| Molecular Weight | 360.31 g/mol | [2] |

| Canonical SMILES | COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | [2] |

| InChI Key | BLKMDORKRDACEI-OVKLUEDNSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 206-207 °C | [2] |

| Solubility | Water: 5.52 x 10⁴ mg/L (estimated at 25 °C) DMSO: 25 mg/mL (with sonication) | [3][4] |

| pKa (predicted) | 4.11 ± 0.10 | [5] |

| Appearance | White to off-white solid | [4] |

Spectral Data

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of syringic acid is known to be influenced by pH.[6] It is anticipated that this compound would exhibit similar pH-dependent spectral shifts. A study on syringic acid quantification set the detection wavelength at 272 nm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of syringic acid shows characteristic peaks corresponding to its functional groups, including O-H, C-H, C=O, and C-O stretching vibrations.[8][9][10][11] A representative IR spectrum for syringic acid is available and can serve as a comparative tool.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. While detailed experimental NMR data for this compound is limited, predicted spectra are available. For syringin, a related compound, 1H-NMR and 13C-NMR spectral data have been published and can offer insights into the expected chemical shifts for the glucosyl moiety.[12]

Biological Activities and Signaling Pathways

The biological activities of this compound are of significant interest to researchers. Much of the current understanding is extrapolated from studies on its aglycone, syringic acid, which has demonstrated a wide range of pharmacological effects.

Antioxidant Activity

Syringic acid is a potent antioxidant.[8][13][14] It exerts its antioxidant effects through various mechanisms, including free radical scavenging and modulation of endogenous antioxidant defense systems.[8][15] A key signaling pathway implicated in the antioxidant activity of syringic acid is the Keap1/Nrf2/HO-1 pathway .[16] Under oxidative stress, syringic acid can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]

- 3. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Syringic acid(530-57-4) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Syringic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Glucosyringic Acid: A Technical Guide on its Role as a Hydrolyzable Tannin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a phenolic glycoside, is classified as a simple hydrolyzable tannin. It consists of a syringic acid core linked to a glucose molecule. While research specifically focused on this compound is limited, the biological activities of its aglycone, syringic acid, suggest potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores its potential biological activities, drawing inferences from studies on syringic acid. The guide details relevant experimental protocols for isolation, characterization, and biological evaluation and visualizes key signaling pathways potentially modulated by this compound.

Introduction

This compound, also known as syringic acid 4-O-β-D-glucopyranoside, is a naturally occurring phenolic compound found in various plants.[1] It belongs to the class of hydrolyzable tannins, which are esters of a sugar (commonly glucose) and phenolic acids.[2][3][4] Upon hydrolysis, this compound yields syringic acid and glucose. While the bioactivities of many complex hydrolyzable tannins are extensively studied, simpler forms like this compound represent an area with significant potential for further investigation. The known antioxidant, anti-inflammatory, and anti-diabetic properties of its aglycone, syringic acid, provide a strong rationale for exploring the therapeutic potential of this compound.

Chemical Properties and Structure

This compound is characterized by a syringic acid molecule (3,5-dimethoxy-4-hydroxybenzoic acid) glycosidically linked to a glucose molecule.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₁₀ | [1][5] |

| Molecular Weight | 360.31 g/mol | [1][5] |

| IUPAC Name | 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid | [1] |

| CAS Number | 33228-65-8 | [5] |

| Synonyms | Syringic acid 4-O-β-D-glucopyranoside, Gluco-syringic acid | [1] |

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are sparse. However, the well-documented activities of its aglycone, syringic acid, offer valuable insights into its potential therapeutic effects. The glycosylation may influence its bioavailability, solubility, and metabolic fate, potentially modulating its overall efficacy.

Antioxidant Activity

Syringic acid is a known antioxidant. It is anticipated that this compound also possesses antioxidant properties, which can be evaluated using standard in vitro assays.

Table 1: Quantitative Data on Antioxidant Activity (Hypothetical for this compound, based on related compounds)

| Assay | Compound | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | This compound | Data not available | |

| ABTS Radical Scavenging | This compound | Data not available | |

| Syringic Acid (for comparison) | DPPH Radical Scavenging | ~9.8 | [3] |

Anti-diabetic Activity: α-Glucosidase Inhibition

Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. The aglycone, syringic acid, has been suggested to have inhibitory effects on this enzyme.[6]

Table 2: Quantitative Data on α-Glucosidase Inhibition (Hypothetical for this compound)

| Compound | α-Glucosidase Inhibition IC₅₀ (µg/mL) | Reference |

| This compound | Data not available | |

| Acarbose (standard) | Variable, e.g., ~193.37 |

Anti-inflammatory Activity

Syringic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. It is plausible that this compound shares these properties.

The NF-κB pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, it promotes the expression of pro-inflammatory genes. Syringic acid has been observed to suppress the activation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Studies on syringic acid suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK. This compound could potentially exhibit similar anticancer properties.

This pathway is crucial for cell survival, proliferation, and growth. Its overactivation is common in cancer. Syringic acid has been shown to inhibit this pathway, leading to apoptosis.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

The MAPK pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is also implicated in cancer.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from a plant source would typically involve extraction, partitioning, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to isolate the pure compound.

-

Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H-NMR will show signals for the aromatic protons of the syringic acid moiety, the methoxy groups, and the protons of the glucose unit, including the anomeric proton.

-

¹³C-NMR will display signals for all carbons in the molecule, including the carbonyl carbon of the benzoic acid, the aromatic carbons, the methoxy carbons, and the carbons of the glucose moiety.

-

2D NMR techniques (COSY, HSQC, HMBC) are used to confirm the structure and assign all proton and carbon signals unequivocally.

4.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of this compound.

-

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pattern. A characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to syringic acid.

In Vitro Biological Assays

4.3.1. DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

4.3.2. ABTS Radical Scavenging Assay

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured at 734 nm after a short incubation period.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

4.3.3. α-Glucosidase Inhibition Assay

-

α-Glucosidase enzyme solution is prepared in a phosphate buffer (pH 6.8).

-

This compound at various concentrations is pre-incubated with the enzyme solution.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

-

The mixture is incubated at 37°C.

-

The reaction is stopped by adding sodium carbonate.

-

The absorbance of the produced p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is used as a positive control.

Conclusion and Future Directions

This compound, as a simple hydrolyzable tannin, holds promise for various therapeutic applications, largely inferred from the known biological activities of its aglycone, syringic acid. The potential for antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects warrants further dedicated investigation into this compound itself. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC₅₀ values of pure this compound in various antioxidant and enzyme inhibition assays.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and potential as a drug candidate.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising, yet under-explored, therapeutic potential of this compound.

References

- 1. doaj.org [doaj.org]

- 2. α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Occurrence of Glucosyringic Acid in Foeniculum vulgare (Fennel): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Foeniculum vulgare, commonly known as fennel, is an aromatic plant belonging to the Apiaceae family. It is widely utilized for its culinary and medicinal properties, attributed to its rich and diverse phytochemical profile. While the essential oil components of fennel have been extensively studied, there is growing interest in its non-volatile phenolic constituents due to their potential therapeutic applications. This technical guide focuses on the occurrence of a specific phenolic compound, Glucosyringic acid, in Foeniculum vulgare. While numerous studies have detailed the presence of various phenolic acids and flavonoids, the specific identification of this compound has been noted in select phytochemical databases and research articles[1][2]. This document aims to consolidate the available information on the phenolic composition of fennel, with a focus on this compound, and to provide detailed experimental methodologies for the isolation and identification of related compounds.

Phenolic Composition of Foeniculum vulgare

| Compound Class | Compound Name | Plant Part | Reference |

| Phenolic Acid Glycoside | This compound | Fruit | [1][2][3] |

| Phenylpropanoid Glycosides | Foeniculoside X, Foeniculoside XI | Fruit | [4] |

| Hydroxycinnamic Acids | 3-O-Caffeoylquinic acid | Fruit, Aerial Parts | [5] |

| 4-O-Caffeoylquinic acid | Fruit, Aerial Parts | [5] | |

| 1,5-O-Dicaffeoylquinic acid | Fruit, Aerial Parts | [5] | |

| Rosmarinic acid | Fruit, Aerial Parts | [5] | |

| Flavonoids | Eriodictyol-7-rutinoside | Fruit, Aerial Parts | [5] |

| Quercetin-3-O-galactoside | Fruit, Aerial Parts | [5] | |

| Kaempferol-3-O-rutinoside | Fruit, Aerial Parts | [5] | |

| Kaempferol-3-O-glucoside | Fruit, Aerial Parts | [5] |

Experimental Protocols: Isolation and Identification of Phenolic Glycosides from Foeniculum vulgare Fruit

The following protocol is based on the methodology described by Marino et al. (2007) for the isolation and structural elucidation of phenolic glycosides from fennel fruit. This procedure is representative of the techniques used to identify compounds like this compound.

Plant Material and Extraction

-

Plant Material: Dried fruits of Foeniculum vulgare are used as the starting material.

-

Extraction: The dried fruit material is powdered and exhaustively extracted with methanol (MeOH) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol fraction, which is enriched in polar glycosidic compounds, is typically taken for further separation.

Chromatographic Separation and Purification

-

Column Chromatography (Amberlite XAD-7): The n-BuOH soluble fraction is subjected to column chromatography on an Amberlite XAD-7 resin. Elution is performed with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration. This step separates the compounds based on their polarity.

-

Column Chromatography (Sephadex LH-20): Fractions obtained from the Amberlite column are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS (HR-FAB-MS) are used to determine the molecular weight and elemental composition of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule, including the sugar moieties and their linkage points.

-

-

Chemical Methods (Hydrolysis):

-

Acid Hydrolysis: Treatment of the glycoside with a strong acid (e.g., 1N HCl) cleaves the glycosidic bonds, releasing the aglycone and the sugar components. The sugars can then be identified by comparison with authentic standards, for example, by gas chromatography (GC) of their derivatized forms.

-

Enzymatic Hydrolysis: Incubation with specific enzymes (e.g., β-glucosidase) can selectively cleave certain glycosidic linkages, providing information about the nature of the sugar and the stereochemistry of the linkage.

-

Visualizations

Experimental Workflow for Isolation of Phenolic Glycosides

Structural Elucidation Workflow

Conclusion

The presence of this compound in Foeniculum vulgare contributes to the complex phenolic profile of this medicinally important plant. While its quantitative contribution to the overall phenolic content requires further investigation, its reported occurrence warrants attention from researchers in the fields of natural product chemistry and drug discovery. The experimental protocols detailed in this guide provide a robust framework for the isolation and characterization of this compound and other phenolic glycosides from fennel. Further studies are encouraged to quantify the concentration of this compound in different fennel varieties and plant parts and to explore its potential bioactivities.

References

- 1. biorlab.com [biorlab.com]

- 2. bmse000607 Syringic Acid at BMRB [bmrb.io]

- 3. iosrphr.org [iosrphr.org]

- 4. <i>Foeniculum vulgare</i>: A comprehensive review of its traditional use, phytochemistry, pharmacology, and safety - Arabian Journal of Chemistry [arabjchem.org]

- 5. The medicinal Umbelliferae plant Fennel (<i>Foeniculum vulgare</i> Mill.): Cultivation, traditional uses, phytopharmacological properties, and application in animal husbandry - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Analysis of Glucosyringic Acid: A Technical Guide

Introduction

Glucosyringic acid, also known as syringic acid 4-O-β-D-glucoside, is a phenolic glycoside found in various plant species. As a derivative of syringic acid, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the known biological activities of its aglycone, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note on Data Availability: Despite a comprehensive search of available scientific literature, a complete set of experimentally determined and published ¹H and ¹³C NMR data for this compound could not be located. The data presented in the following tables are therefore theoretical estimations based on the known chemical shifts of its constituent parts: syringic acid and a β-D-glucopyranosyl moiety. These estimations are intended to serve as a guide for researchers in the analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid[1]

-

Molecular Formula: C₁₅H₂₀O₁₀[1]

-

Molecular Weight: 360.31 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms in both the syringic acid and glucose moieties.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Atom Number | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Syringic Acid Moiety | |||

| 2-H, 6-H | 7.3 - 7.5 | s | - |

| 3,5-OCH₃ | 3.8 - 3.9 | s | - |

| Glucose Moiety | |||

| 1'-H (Anomeric) | 4.9 - 5.1 | d | ~7-8 |

| 2'-H | 3.4 - 3.6 | m | |

| 3'-H | 3.5 - 3.7 | m | |

| 4'-H | 3.3 - 3.5 | m | |

| 5'-H | 3.4 - 3.6 | m | |

| 6'a-H | 3.7 - 3.9 | m | |

| 6'b-H | 3.6 - 3.8 | m |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Atom Number | Estimated Chemical Shift (δ, ppm) |

| Syringic Acid Moiety | |

| 1-C | 128 - 130 |

| 2-C, 6-C | 107 - 109 |

| 3-C, 5-C | 152 - 154 |

| 4-C | 138 - 140 |

| 7-C (COOH) | 168 - 170 |

| 3,5-OCH₃ | 56 - 57 |

| Glucose Moiety | |

| 1'-C (Anomeric) | 101 - 103 |

| 2'-C | 73 - 75 |

| 3'-C | 76 - 78 |

| 4'-C | 69 - 71 |

| 5'-C | 77 - 79 |

| 6'-C | 60 - 62 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Expected m/z |

| Positive ESI | [M+H]⁺ | 361.1135 |

| Positive ESI | [M+Na]⁺ | 383.0954 |

| Negative ESI | [M-H]⁻ | 359.0978 |

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of phenolic glucosides like this compound, based on common laboratory practices.

Isolation and Purification

A common method for the extraction and isolation of phenolic glycosides from plant material involves the following steps:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: To confirm assignments, perform 2D experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the isolated compound in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes.

-

Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural information, such as the loss of the glucose moiety.

-

Signaling Pathways Modulated by Syringic Acid

While specific signaling pathway studies for this compound are limited, extensive research has been conducted on its aglycone, syringic acid. It is plausible that this compound may exert biological effects after hydrolysis to syringic acid. Key pathways modulated by syringic acid include:

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While detailed experimental NMR data remains to be published, the provided theoretical data and generalized protocols offer a solid starting point for researchers. The known biological activities of its aglycone, syringic acid, highlight the potential of this compound as a subject for further pharmacological investigation. Future studies focusing on the isolation and complete spectroscopic elucidation of this compound are warranted to fully characterize this natural product.

References

Glucosyringic Acid: A Scoping Review of Potential Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Glucosyringic acid is currently limited. This document provides a comprehensive overview of the well-documented therapeutic potential of its aglycone, Syringic acid , as a proxy. The structural similarity suggests that this compound may exhibit comparable, albeit potentially modified, biological activities. Further research is imperative to elucidate the specific pharmacological profile of this compound.

Introduction to this compound

This compound, also known as 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid, is a phenolic compound. It is a glycoside of syringic acid, meaning it is composed of a syringic acid molecule linked to a glucose sugar moiety. This compound has been identified in plants such as mountain pepper berries and fennel[1][2]. While research into its specific biological effects is in its nascent stages, the extensive studies on its aglycone, syringic acid, provide a strong foundation for exploring its potential therapeutic applications.

Therapeutic Potential Based on Syringic Acid

Syringic acid has demonstrated a wide array of pharmacological activities, suggesting that this compound may hold promise in several therapeutic areas, including metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions[3][4].

Antidiabetic and Metabolic Effects

Syringic acid has shown significant potential in the management of diabetes and metabolic syndrome[5]. Preclinical studies have demonstrated its ability to lower blood glucose and improve insulin levels[5][6].

Key Mechanisms:

-

Modulation of Carbohydrate Metabolism: Syringic acid can modify the activity of key enzymes involved in carbohydrate metabolism. It has been shown to reduce the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase, while increasing the function of glycolytic enzymes like hexokinase and pyruvate kinase in the liver of diabetic rats[5].

-

Insulin Secretion and Sensitivity: It may protect pancreatic β-cells and improve insulin secretion[5]. Furthermore, it can enhance insulin signaling through the activation of the PI3K/Akt pathway[5].

-

Antioxidant Action in Pancreas: Syringic acid affords antioxidant protection to the pancreas, which is crucial in the context of diabetes where oxidative stress is a key contributor to β-cell dysfunction[6].

Experimental Data Summary:

| Model | Compound | Dosage | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | Syringic acid | 50 mg/kg (oral, 60 days) | Significantly lowered hyperglycemia and improved insulin levels. Reduced toxicity markers. Promoted activity of antioxidant enzymes in the pancreas. | [6] |

| Alloxan-induced diabetic rats | Syringic acid | 50 mg/kg (oral, 30 days) | Positively modulated glycemic status, decreased plasma glucose, and increased plasma insulin and C-peptide levels. | [7] |

| Neonatal streptozotocin-induced diabetic Wistar rats | Syringic acid | 25 mg/kg and 50 mg/kg (oral) | Significantly improved hyperglycemia, polyuria, polydipsia, polyphagia, and HbA1c levels. | [5] |

Anticancer Activity

Syringic acid has been investigated for its anticancer properties and has shown inhibitory effects against various cancer cell lines[8][9][10].

Key Mechanisms:

-

Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells through the regulation of apoptotic genes like Bax and caspases[8].

-

Cell Cycle Arrest: Syringic acid can interfere with the cell cycle, leading to the downregulation of proteins such as cyclin D1, CDK4, and CDK6[8].

-

Inhibition of Proliferation and Signaling Pathways: It has been shown to suppress the proliferation of cancer cells by downregulating proliferative genes[9]. In gastric cancer cells, it induces apoptosis by upregulating the mTOR via the AKT signaling pathway[11]. In skin carcinogenesis, it inhibits the Nox/PTP-κ/EGFR axis[12].

Experimental Data Summary:

| Model | Compound | Concentration/Dosage | Key Findings | Reference |

| Human colorectal cancer cells (SW-480) | Syringic acid | 50 mg/kg (in vivo) | Dose-dependent inhibition of cellular proliferation and induction of apoptosis. Significant reduction in tumor volume and incidence in rats. | [9] |

| Human epidermal keratinocytes (HaCaT) and mouse skin | Syringic acid | Dose-dependent | Suppressed UVB-induced tumor incidence. Inhibited UVB-induced phosphorylation of MAPKs and Akt signaling pathways. | [12] |

| Gastric cancer cell line (AGS) | Syringic acid | 5–40 μg/mL | Induced apoptosis, enhanced intracellular ROS, and suppressed cell proliferation via the AKT/mTOR signaling pathway. | [11] |

| Hepatocellular carcinoma in Wistar rats | Syringic acid | 25 mg/kg (oral, 14 weeks) | Reduced serum liver marker levels and increased the expression of apoptotic proteins. | [8] |

Neuroprotective Effects

Syringic acid has demonstrated neuroprotective properties in various models of neurological damage and neurodegenerative diseases[4][13][14].

Key Mechanisms:

-

Antioxidant and Anti-inflammatory Actions: It can alleviate behavioral dysfunctions through its antioxidant and anti-inflammatory properties[14]. In traumatic brain injury models, it restored antioxidant levels and attenuated increased TNF-α levels[13].

-

Mitochondrial Biogenesis: Syringic acid has been shown to modulate oxidative stress and mitochondrial mass in the brain and spinal cord of diabetic rats, suggesting a role in improving neuronal energy metabolism[15][16].

-

Modulation of Neuroinflammation: It may inhibit inflammatory reactions associated with cognitive dysfunction and neuroinflammation[13].

Experimental Data Summary:

| Model | Compound | Dosage | Key Findings | Reference |

| Traumatic brain injury in rats | Syringic acid | 25 and 50 mg/kg (oral) | Improved memory performance, restored antioxidant levels, and attenuated increased AChE activity and TNF-α levels. | [13] |

| Streptozotocin-induced diabetic rats | Syringic acid | 25, 50, and 100 mg/kg (oral, 6 weeks) | Upregulated renal mRNA expression of PGC-1α and NRF-1, and increased mtDNA/nDNA ratio. | [17] |

| Diabetic rats | Syringic acid | 100 mg/kg | Upregulated brain mRNA expression of PGC-1α and NRF-1, key regulators of energy metabolism and mitochondrial biogenesis. | [15] |

Anti-inflammatory and Antioxidant Activities

A significant portion of the therapeutic potential of syringic acid stems from its potent anti-inflammatory and antioxidant effects.

Key Mechanisms:

-

Scavenging of Free Radicals: As a phenolic acid, it can effectively scavenge free radicals, thereby mitigating oxidative stress[3].

-

Modulation of Inflammatory Pathways: Syringic acid can inhibit key inflammatory mediators and signaling pathways, including NF-κB, TLR4, and JAK-STAT[5][18][19].

-

Enhancement of Endogenous Antioxidant Defenses: It can activate the KEAP1/NRF2 pathway, which plays a crucial role in the cellular antioxidant response[18].

Experimental Data Summary:

| Assay/Model | Compound | IC50/Concentration | Key Findings | Reference |

| In vitro protein denaturation inhibition | Syringic acid | 49.38 ± 0.56 µg/ml | Showed concentration-dependent inhibition of protein denaturation. | |

| In vitro proteinase inhibition | Syringic acid | 53.73 ± 0.27 µg/ml | Demonstrated concentration-dependent inhibition of proteinase activity. | |

| In vitro heat-induced hemolysis | Syringic acid | 57.13 ± 0.24 µg/ml | Inhibited heat-induced hemolysis. | |

| In vitro hypotonicity-induced hemolysis | Syringic acid | 53.87 ± 0.72 µg/ml | Inhibited hypotonicity-induced hemolysis. |

Experimental Protocols

In Vivo Antidiabetic Study in Streptozotocin-Induced Diabetic Rats[6]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of Streptozotocin (40 mg/kg).

-

Treatment: Syringic acid (50 mg/kg body weight) administered orally once a day for 60 days. A positive control group received glimepiride (0.1 mg/kg).

-

Parameters Measured: Plasma insulin, glucose, glycated hemoglobin, toxicity markers, and antioxidant enzymes (catalase, glutathione peroxidase, glutathione reductase, and superoxide dismutase) in the pancreas.

In Vivo Anticancer Study in a Colorectal Cancer Model[9]

-

Animal Model: Rats.

-

Induction of Colorectal Cancer: Administration of 1,2-dimethylhydrazine (DMH).

-

Treatment: Oral administration of syringic acid (50 mg/kg) for 15 weeks.

-

Parameters Measured: Tumor growth and incidence. In vitro assessments on SW-480 cells included cell proliferation (MTT and Trypan Blue), apoptosis (TUNEL, Annexin-V/PI), reactive oxygen species (ROS), antioxidant enzymes, DNA damage, and protein levels of proliferative and autophagy markers.

In Vitro Anti-inflammatory Assays[19]

-

Inhibition of Protein Denaturation:

-

A reaction mixture consisting of 0.45 ml of bovine serum albumin (5% w/v aqueous solution) and 0.05 ml of syringic acid at various concentrations was prepared.

-

The pH was adjusted to 6.3 using a small amount of 1N HCl.

-

The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

After cooling, 2.5 ml of phosphate buffer saline (pH 6.3) was added to each sample.

-

The absorbance was measured spectrophotometrically at 416 nm.

-

-

Proteinase Inhibitory Activity:

-

A reaction mixture containing 0.06 mg of trypsin, 1.0 ml of 20 mM Tris HCl buffer (pH 7.4), and 1.0 ml of syringic acid at various concentrations was prepared.

-

The mixture was incubated at 37°C for 5 minutes.

-

1.0 ml of 0.8% (w/v) casein was added, and the mixture was incubated for an additional 20 minutes.

-

2.0 ml of 70% perchloric acid was added to terminate the reaction.

-

The cloudy suspension was centrifuged, and the absorbance of the supernatant was measured at 210 nm.

-

-

Human Red Blood Cell (HRBC) Membrane Stabilization:

-

Heat-induced hemolysis: The reaction mixture consisted of 1 ml of syringic acid at different concentrations and 1 ml of 10% HRBC suspension. The mixture was incubated at 56°C for 30 minutes. The tubes were cooled, and the absorbance of the supernatant was measured at 560 nm after centrifugation.

-

Hypotonicity-induced hemolysis: The reaction mixture contained 1 ml of syringic acid, 2 ml of hyposaline (0.36%), and 0.5 ml of 10% HRBC suspension. The mixture was incubated at 37°C for 30 minutes. The absorbance of the supernatant was measured at 560 nm after centrifugation.

-

Signaling Pathways and Mechanistic Diagrams

The therapeutic effects of syringic acid are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Signaling Pathway

Syringic acid has been shown to modulate inflammatory responses by inhibiting the NF-κB and JAK-STAT signaling pathways.

References

- 1. Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study of Phenolic Compounds from Native Australian Fruits and Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB012010) - FooDB [foodb.ca]

- 3. ffhdj.com [ffhdj.com]

- 4. researchgate.net [researchgate.net]

- 5. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ffhdj.com [ffhdj.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]

- 12. Syringic acid prevents skin carcinogenesis via regulation of NoX and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective mechanism of syringic acid against traumatic brain injury induced cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.bau.edu.tr [research.bau.edu.tr]

- 15. Neuroprotective Effect of Syringic Acid by Modulation of Oxidative Stress and Mitochondrial Mass in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Syringic Acid: A Potential Natural Compound for the Management of Renal Oxidative Stress and Mitochondrial Biogenesis in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 19. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

Glucosyringic Acid: A Technical Guide to its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a glycosylated form of syringic acid, is a phenolic compound found in a variety of plant species. While its full physiological significance is still under investigation, it is emerging as a notable player in plant secondary metabolism. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, putative roles in signaling and defense, and methodologies for its study. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, as well as experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the potential of this compound.

Introduction

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play crucial roles in mediating interactions between the plant and its environment. Phenolic compounds represent a major class of secondary metabolites, and among them, hydroxybenzoic acids and their derivatives are of significant interest due to their antioxidant, antimicrobial, and signaling properties.

This compound (4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid) is a glycoside of syringic acid. The addition of a glucose moiety to syringic acid alters its chemical properties, such as solubility and reactivity, which in turn can modulate its biological activity and subcellular localization. This guide explores the biosynthesis of this compound, its quantitative occurrence in various plant species, its potential roles in plant defense and stress signaling, and detailed methodologies for its extraction, identification, and quantification.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids and other phenolic compounds[1]. The pathway culminates in the formation of syringic acid, which is then glycosylated to yield this compound.

The final step in the biosynthesis of this compound is the transfer of a glucose moiety from UDP-glucose to syringic acid. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of this compound in all plant species has not been definitively identified, studies have shown that certain UGTs can utilize syringic acid as a substrate. For example, the UDP-glucosyltransferase CsUGT84A22 from tea (Camellia sinensis) has been shown to catalyze the formation of a glucose ester of syringic acid[2].

Quantitative Data on this compound

The concentration of this compound can vary significantly among different plant species and tissues. While comprehensive comparative data is limited, the following table summarizes the reported occurrences of this compound in various plants. It is important to note that the absence of data for a particular plant does not necessarily indicate the absence of the compound, but rather that it has not yet been reported.

| Plant Species | Family | Tissue/Part | Reference |

| Acer pictum | Sapindaceae | Not specified | [3] |

| Cladogynos orientalis | Euphorbiaceae | Not specified | [3] |

| Linaria vulgaris (Toadflax) | Plantaginaceae | Herb | [4][5] |

| Fennel (Foeniculum vulgare) | Apiaceae | Not specified | [6] |

Note: Quantitative values are not consistently reported in the literature, highlighting a need for further research in this area.

Role in Plant Secondary Metabolism

The precise roles of this compound in plant secondary metabolism are not fully elucidated. However, based on the known functions of its constituent parts (syringic acid and glucose) and other phenolic glycosides, several key roles can be postulated.

Signaling

Sugars, including glucose, are recognized as important signaling molecules in plants, regulating various aspects of growth, development, and stress responses[6]. The glucose moiety of this compound may be perceived by cellular receptors, potentially integrating metabolic status with defense signaling pathways. Glycosylation can also modulate the activity of signaling molecules, and the attachment of glucose to syringic acid may represent a mechanism for regulating its bioavailability and signaling activity.

Plant Defense

Phenolic compounds are well-known for their roles in plant defense against pathogens and herbivores. Syringic acid itself has demonstrated antimicrobial and antioxidant properties. The glycosylation of syringic acid to form this compound could serve several purposes in plant defense:

-

Detoxification and Storage: Glycosylation can render potentially toxic compounds more water-soluble and less reactive, allowing for their safe storage in the vacuole.

-

Activation upon Attack: Upon tissue damage by pathogens or herbivores, vacuolar this compound can be released and hydrolyzed by β-glucosidases, liberating the more active aglycone, syringic acid, at the site of attack.

-

Modulation of Oxidative Stress: Syringic acid is a known scavenger of reactive oxygen species (ROS). The release of syringic acid from this compound during stress could contribute to the plant's antioxidant defense system, mitigating oxidative damage. Recent studies have shown that exogenous application of syringic acid can enhance the antioxidant defense in plants under heavy metal stress[7].

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

-

Fresh or lyophilized plant material

-

Liquid nitrogen

-

80% (v/v) aqueous methanol

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Lyophilized tissue can be ground at room temperature.

-

Extraction: Add the powdered plant material to 80% aqueous methanol (e.g., 1:10 w/v). Vortex thoroughly and incubate at 4°C with shaking for at least 4 hours. For more efficient extraction, sonication can be employed.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Solvent Evaporation: Carefully decant the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Purification by SPE:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with deionized water to remove sugars and other polar compounds.

-

Elute the phenolic fraction, including this compound, with methanol.

-

-

Final Preparation: Evaporate the methanol from the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

Quantification by UPLC-QTOF-MS/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the quantification of this compound.

Instrumentation and Conditions (Example):

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MS Scan Range: m/z 50-1000.

-

MS/MS: Fragmentation of the precursor ion of this compound (m/z 359.1) to identify characteristic product ions.

Quantification:

Quantification is typically performed using an external calibration curve generated with an authentic standard of this compound.

Conclusion

This compound represents an intriguing, yet understudied, component of plant secondary metabolism. Its biosynthesis via the well-established phenylpropanoid pathway and subsequent glycosylation highlights the intricate biochemical machinery of plants. While its precise roles are still being unraveled, the available evidence suggests its involvement in chemical defense, stress signaling, and the modulation of oxidative stress. The methodologies outlined in this guide provide a framework for researchers to further investigate the quantitative distribution and physiological functions of this compound. Future research, particularly in the areas of quantitative analysis across a wider range of plant species and the identification of specific signaling pathways, will be crucial in fully understanding the significance of this compound in the complex world of plant-environment interactions. This knowledge holds potential for applications in agriculture, through the development of stress-resistant crops, and in medicine, by exploring its potential as a bioactive compound for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review [mdpi.com]

- 4. This compound, 33228-65-8 [thegoodscentscompany.com]

- 5. agro.icm.edu.pl [agro.icm.edu.pl]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0303364) [hmdb.ca]

- 7. Substrate specificity and safener inducibility of the plant UDP‐glucose‐dependent family 1 glycosyltransferase super‐family - PMC [pmc.ncbi.nlm.nih.gov]

Glucosyringic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a phenolic glycoside, has garnered interest within the scientific community for its potential biological activities, largely inferred from studies on its aglycone, syringic acid. This technical guide provides a comprehensive overview of this compound, including its discovery, natural sources, and detailed protocols for its isolation and characterization. While specific experimental data for this compound is limited in publicly available literature, this document compiles the most relevant information and presents analogous data from closely related compounds to provide a foundational understanding for researchers. This guide also delves into the known biological activities and associated signaling pathways of its aglycone, syringic acid, offering insights into the potential therapeutic applications of this compound.

Introduction

This compound (4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound.[1][2] It belongs to the class of hydrolyzable tannins and is structurally characterized by a syringic acid molecule linked to a glucose unit.[3] While direct research on this compound is not extensive, the well-documented biological activities of its aglycone, syringic acid, suggest its potential as a valuable compound for further investigation in drug discovery and development. Syringic acid has been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, modulating key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.[4][5][6][7]

This guide aims to provide a detailed technical resource for researchers by consolidating available information on this compound, presenting methodologies for its study, and offering insights into its potential biological significance.

Discovery and Natural Occurrence

Natural Sources of this compound:

-

Acer pictum (Mono maple)[1]

-

Cladogynos orientalis [1]

-

Foeniculum vulgare (Fennel)[3]

-

Linaria vulgaris (Common toadflax)[8]

-

Mountain pepper berries[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₁₀ | [1][9] |

| Molecular Weight | 360.31 g/mol | [1][9] |

| CAS Number | 33228-65-8 | [1][9] |

| IUPAC Name | 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid | [1][2] |

Experimental Protocols

Representative Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound from a single source with quantitative yield is not available in the reviewed literature, a representative methodology can be constructed based on established techniques for the extraction and purification of phenolic glycosides from plant materials.[2][4][10] The following is a hypothetical, yet plausible, workflow.

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., 500 g of Linaria vulgaris) is macerated with 80% aqueous ethanol (3 x 2 L) at room temperature for 24 hours for each extraction.

-

The extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in distilled water (500 mL) and subjected to liquid-liquid partitioning with an equal volume of ethyl acetate (3 x 500 mL).

-

The aqueous layer, containing the more polar glycosides, is separated and concentrated under vacuum.

-

-

Column Chromatography:

-

The concentrated aqueous fraction is loaded onto a Sephadex LH-20 column.

-

Elution is performed with a gradient of methanol in water (e.g., 0% to 100% methanol) to separate compounds based on polarity.[10]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water (8:1:1, v/v/v).[10]

-

Fractions showing a spot corresponding to a phenolic glycoside are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions are further purified by preparative reverse-phase HPLC on a C18 column.[2][4]

-

A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is used.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound. Purity is typically assessed by analytical HPLC.[4]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Representative ¹H and ¹³C NMR Data for Syringin (in CDCl₃) [11]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone | ||

| 1 | 135.32 | |

| 2, 6 | 6.75 (s) | 105.48 |

| 3, 5 | 154.41 | |

| 4 | 135.92 | |

| 7 | 6.55 (d, J = 15.9 Hz) | 131.32 |

| 8 | 6.33 (dt, J = 15.9, 5.6 Hz) | 130.07 |

| 9 | 4.22 (dd, J = 5.5, 1.2 Hz) | 63.62 |

| 3,5-OCH₃ | 3.86 (s) | 57.05 |

| Glucose Moiety | ||

| 1' | 4.87 (overlapped) | 105.37 |

| 2' | 3.50 (m) | 75.77 |

| 3' | 3.43 (m) | - |

| 4' | 3.44 (m) | 71.38 |

| 5' | 3.23 (m) | 77.88 |

| 6'a | 3.81 (m) | 62.62 |

| 6'b | 3.70 (m) |

Note: The chemical shifts for the glucose moiety of this compound would be similar, but the aglycone portion would differ due to the presence of a carboxylic acid instead of a propenol group.

Mass Spectrometry (MS)

The expected mass spectrum of this compound in negative ion mode would show a prominent pseudomolecular ion [M-H]⁻ at m/z 359. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the deprotonated syringic acid at m/z 197.

Expected Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation of this compound in negative ion MS.

Infrared (IR) Spectroscopy

Table of Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H (hydroxyls and carboxylic acid) | Stretching vibrations |

| 3000-2850 | C-H (aromatic and aliphatic) | Stretching vibrations |

| 1720-1700 | C=O (carboxylic acid) | Stretching vibration |

| 1600, 1500, 1450 | C=C (aromatic ring) | Stretching vibrations |

| 1250-1000 | C-O (ethers, alcohols, carboxylic acid) | Stretching vibrations |

Biological Activity and Signaling Pathways (of Syringic Acid)

Direct studies on the biological activities of this compound are limited. However, extensive research has been conducted on its aglycone, syringic acid, which provides a strong indication of the potential therapeutic properties of the glycoside form.

Antioxidant Activity

Syringic acid has demonstrated significant antioxidant activity in various in vitro assays.[12] This activity is attributed to its ability to scavenge free radicals and chelate metal ions.

Table of In Vitro Antioxidant Activity of Syringic Acid

| Assay | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | Not explicitly found for syringic acid, but related phenolic acids show activity in the µg/mL to mM range. | |

| LOX Inhibition | 0.009 mM | [6][13] |

Anti-inflammatory Activity

Syringic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[14]

Table of In Vitro Anti-inflammatory Activity of Syringic Acid

| Assay | IC₅₀ Value | Reference |

| Inhibition of Protein Denaturation | 49.38 ± 0.56 µg/mL | [15] |

| Proteinase Inhibition | 53.73 ± 0.27 µg/mL | [15] |

| Heat-induced Hemolysis Inhibition | 57.13 ± 0.24 µg/mL | [15] |

| Hypotonicity-induced Hemolysis Inhibition | 53.87 ± 0.72 µg/mL | [15] |

Cytotoxic Activity

Syringic acid has been shown to induce cytotoxicity in various cancer cell lines.

Table of In Vitro Cytotoxic Activity of Syringic Acid

| Cell Line | IC₅₀ Value | Reference |

| Oral Squamous Cell Carcinoma (SCC131) | 25 µM | [5] |

| Gastric Cancer Cells (AGS) | ~30 µg/mL | [16] |

Modulation of Signaling Pathways by Syringic Acid

NF-κB Signaling Pathway: Syringic acid has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[7][8] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]

NF-κB Signaling Pathway Inhibition by Syringic Acid

Caption: Syringic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway: Syringic acid can activate the Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.[17] Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

Nrf2 Signaling Pathway Activation by Syringic Acid

Caption: Syringic acid activates the Nrf2 antioxidant response pathway.

PI3K/Akt Signaling Pathway: Syringic acid has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[13][18] In some contexts, it inhibits this pathway, leading to anti-cancer effects.[5]

PI3K/Akt Signaling Pathway Inhibition by Syringic Acid

Caption: Syringic acid inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring phenolic glycoside with potential for further scientific investigation. While direct experimental data on its isolation, characterization, and biological activity are sparse, the extensive research on its aglycone, syringic acid, provides a strong rationale for its study. The protocols and data presented in this guide, though in part derived from analogous compounds, offer a solid foundation for researchers to embark on the isolation and characterization of this compound from its natural sources.

Future research should focus on:

-

Developing and publishing detailed, optimized protocols for the isolation of this compound from a specific plant source, including quantitative yield and purity data.

-

Comprehensive spectroscopic characterization of pure this compound to provide a definitive reference for future studies.

-

In-depth investigation of the biological activities of this compound itself, including its antioxidant, anti-inflammatory, and cytotoxic properties, and its direct effects on key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.

Such studies are crucial to unlock the full therapeutic potential of this compound and to determine if it offers advantages over its more extensively studied aglycone.

References

- 1. bmse000607 Syringic Acid at BMRB [bmrb.io]

- 2. mdpi.com [mdpi.com]

- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of four phenolic glycoside isomers from the leaves of Idesia polycarpa Maxim. by high-speed counter-current chromatography and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting the PI3K/Akt, NF-κB signalling pathways with syringic acid for attenuating the development of oral squamous cell carcinoma cells SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]

- 7. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NP-MRD: Showing NP-Card for Syringic acid (NP0000022) [np-mrd.org]

- 10. Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. dpph assay ic50: Topics by Science.gov [science.gov]

- 13. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000127) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Redirecting [linkinghub.elsevier.com]

Physicochemical Properties of Glucosyringic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic glycoside, is a naturally occurring compound found in various plants. As a derivative of syringic acid, it is of growing interest to researchers in the fields of pharmacology, food science, and materials science due to its potential antioxidant and bioactive properties. A thorough understanding of its physicochemical properties is fundamental for its application in drug development, food preservation, and as a versatile biomaterial. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores the relevant biological signaling pathways associated with its aglycone, syringic acid.

Physicochemical Data